3-(2-Chlorophenyl)-7-hydroxychromen-2-one
Description
Historical Trajectory and Structural Diversity of Chromen-2-one Derivatives in Academic Contexts
The history of coumarin (B35378) chemistry dates back to 1820 when the parent compound was first isolated from tonka beans. A pivotal moment in its history was the first synthesis of coumarin in 1868 by William Henry Perkin, a landmark achievement in organic synthesis. Since then, a multitude of synthetic methodologies have been developed to access a diverse range of substituted chromen-2-ones. These methods include the Pechmann condensation, Perkin reaction, Knoevenagel condensation, and Wittig reaction, each offering unique advantages for introducing various functionalities onto the coumarin core. This has led to a rich structural diversity, with substituents at virtually every position of the bicyclic system, profoundly influencing their chemical and biological properties.
Rationale for Investigating the 3-(2-Chlorophenyl)-7-hydroxychromen-2-one Scaffold in Contemporary Chemistry
The specific substitution pattern of this compound presents a compelling case for scientific investigation. The 7-hydroxy group is a common feature in many naturally occurring and biologically active coumarins, often contributing to their antioxidant properties and serving as a key site for further functionalization. The presence of a phenyl group at the 3-position is known to impart a range of interesting biological activities, including potential anticancer and enzyme inhibitory effects.
The addition of a chlorine atom to the ortho position of the 3-phenyl ring introduces specific electronic and steric features. Halogen atoms can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The ortho substitution, in particular, can induce a twisted conformation between the coumarin and phenyl rings, which can be critical for selective receptor binding. Therefore, the combination of these three structural motifs—the 7-hydroxy group, the 3-phenyl ring, and the ortho-chloro substituent—creates a molecule with a unique stereoelectronic profile, warranting detailed investigation of its chemical properties and potential applications.
A known synthetic route to this compound is through a Knoevenagel condensation reaction. This method involves the reaction of an appropriate salicylaldehyde (B1680747) with a substituted acetic acid derivative.
Table 1: Synthesis and Characterization of this compound
| Aspect | Details |
|---|---|
| Synthesis Method | Knoevenagel Condensation |
| Reactants | 2,4-dihydroxybenzaldehyde and 2-(2-chlorophenyl)acetic acid |
| Appearance | Pale yellow solid |
| Yield | 45% |
| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | 10.68 (s, 1H), 8.26 (s, 1H), 7.78 (t, J = 1.8 Hz, 1H), 7.68 (dt, J = 7.4, 1.5 Hz, 1H), 7.61 (d, J = 8.5 Hz, 1H), 7.49–7.42 (m, 2H), 6.84 (dd, J = 8.5, 2.3 Hz, 1H), 6.76 (d, J = 2.2 Hz, 1H) |
| HRMS (m/z) | [M + H]⁺ Calculated for C₁₅H₁₀O₃Cl: 273.0313, Found: 273.0310 |
Current Research Landscape and Emerging Trends for Substituted Chromen-2-ones
The field of substituted chromen-2-ones is dynamic and continually evolving. Current research is heavily focused on the development of derivatives with tailored biological activities. Key areas of investigation include their potential as:
Anticancer Agents: Many coumarin derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines. Research is ongoing to understand their mechanisms of action and to develop more potent and selective anticancer drugs. rdd.edu.iqresearchgate.net
Antioxidants: The phenolic nature of many hydroxycoumarins makes them excellent candidates for antioxidant applications, capable of scavenging free radicals. mdpi.com
Enzyme Inhibitors: Substituted coumarins have been identified as inhibitors of various enzymes, including monoamine oxidase (MAO) and cholinesterases, making them of interest for the treatment of neurodegenerative diseases. nih.govsciepub.comnih.gov
Fluorescent Probes: The inherent fluorescence of the coumarin scaffold, which can be modulated by substituents, has led to their widespread use as fluorescent probes in biological imaging and sensing applications.
Emerging trends in the field include the synthesis of hybrid molecules that combine the coumarin scaffold with other pharmacophores to create multifunctional agents with improved therapeutic profiles. Furthermore, there is a growing interest in the development of coumarin-based materials for applications in organic electronics and photonics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-chlorophenyl)-7-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO3/c16-13-4-2-1-3-11(13)12-7-9-5-6-10(17)8-14(9)19-15(12)18/h1-8,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMJHLCMSVMDLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C(C=C3)O)OC2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemo Transformations of 3 2 Chlorophenyl 7 Hydroxychromen 2 One and Its Analogues
Established Synthetic Pathways to 3-(2-Chlorophenyl)-7-hydroxychromen-2-one
The construction of the chromen-2-one core, the fundamental structure of coumarins, has been historically achieved through several named reactions. These methods often involve the reaction of a phenol (B47542) with a carbonyl compound containing a β-dicarbonyl moiety.
Condensation Reactions in Chromen-2-one Core Construction (e.g., Pechmann, Knoevenagel)
Pechmann Condensation: This method involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.org For the synthesis of 7-hydroxycoumarin derivatives, resorcinol (B1680541) is a common starting material. The reaction is typically catalyzed by strong acids such as sulfuric acid, but various other catalysts have been explored to improve yields and reaction conditions. jetir.orgnih.gov The mechanism proceeds through transesterification followed by an intramolecular electrophilic attack on the activated phenol ring and subsequent dehydration. wikipedia.org
Knoevenagel Condensation: This reaction provides a versatile route to 3-substituted coumarins by reacting a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound. wikipedia.orgresearchgate.net To synthesize a 3-arylcoumarin like this compound, a suitable 2-hydroxybenzaldehyde would be condensed with a phenylacetic acid derivative. The reaction is often catalyzed by a weak base, such as piperidine (B6355638) or an amine. wikipedia.orgnih.gov The process involves a nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration step. wikipedia.org The Perkin reaction, a related method, also serves as a direct route to 3-arylcoumarins through the condensation of a phenylacetic acid with an o-hydroxybenzaldehyde. nih.gov
| Reaction | Reactants | Typical Catalyst | Key Feature |
|---|---|---|---|
| Pechmann Condensation | Phenol + β-Ketoester | Strong Acid (e.g., H₂SO₄, AlCl₃) | Forms the coumarin (B35378) ring in one step from simple precursors. wikipedia.orgnih.gov |
| Knoevenagel Condensation | Salicylaldehyde + Active Methylene Compound | Weak Base (e.g., Piperidine) | Allows for the introduction of various substituents at the 3-position. nih.govresearchgate.net |
| Perkin Reaction | o-Hydroxybenzaldehyde + Phenylacetic Acid | Base (e.g., DABCO) | A direct method for synthesizing 3-arylcoumarins. nih.govresearchgate.net |
Precursor Design and Reactant Optimization for Stereochemical Control
While the core coumarin structure is planar, the introduction of substituents can create stereocenters. Stereochemical control in the synthesis of analogues of this compound would become critical if chiral centers are introduced, for instance, through modification of the phenyl ring or the coumarin backbone.
Strategies to control stereochemistry include:
Substrate Control: The existing stereochemistry in a starting material can direct the formation of a new stereocenter. youtube.com For example, using a chiral precursor for the phenylacetic acid component in a Knoevenagel-type reaction could influence the stereochemical outcome if a chiral center is formed during a subsequent reaction.
Auxiliary Control: A chiral auxiliary can be temporarily attached to a reactant to guide the stereochemistry of a reaction. After the desired stereocenter is created, the auxiliary is removed. youtube.com This approach could be employed by modifying one of the starting materials to include a removable chiral group.
Catalyst Control: Chiral catalysts can create a chiral environment around the reactants, favoring the formation of one stereoisomer over another. This is a powerful strategy in modern asymmetric synthesis.
Optimization of reactants would involve modifying the electronic and steric properties of the starting materials to enhance reactivity and selectivity. For instance, the choice of substituents on the salicylaldehyde and the phenylacetic acid can influence the rate and yield of the Knoevenagel condensation.
Catalytic Methodologies in this compound Synthesis
Modern synthetic methods often employ catalysts to improve efficiency, selectivity, and sustainability. In coumarin synthesis, a wide array of catalysts have been utilized.
Acid Catalysis: As seen in the Pechmann condensation, strong Brønsted acids like sulfuric acid and Lewis acids such as aluminum chloride are traditionally used. wikipedia.orgorganic-chemistry.org Heterogeneous solid acid catalysts, including zeolites and metal oxides, have also been developed to facilitate easier separation and catalyst recycling. nih.govresearchgate.net For example, Ti(IV)-doped ZnO nanoparticles have shown high activity in Pechmann condensations. nih.gov
Base Catalysis: The Knoevenagel condensation is typically base-catalyzed. Organic bases like piperidine are common, but solid bases and ionic liquids have also been employed to create more environmentally friendly protocols. nih.govconnectjournals.com
Transition Metal Catalysis: For the synthesis of 3-arylcoumarins, transition metal-catalyzed cross-coupling reactions represent a powerful alternative to classical condensation methods. thieme-connect.com Palladium-catalyzed reactions, for instance, can be used to directly arylate the 3-position of a pre-formed coumarin ring. thieme-connect.com Other metals like rhodium and copper have also been used to catalyze the annulation of alkynes with salicylaldehydes to produce 3-arylcoumarins. nih.govmdpi.com
| Catalyst Type | Example | Application in Coumarin Synthesis | Advantages |
|---|---|---|---|
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Pechmann Condensation jetir.org | Readily available and effective. |
| Lewis Acid | Aluminum Chloride (AlCl₃) | Pechmann Condensation wikipedia.org | Strong catalyst for electrophilic aromatic substitution. |
| Heterogeneous Acid | Ti(IV)-doped ZnO Nanoparticles | Pechmann Condensation nih.gov | Recyclable and often requires milder conditions. |
| Organic Base | Piperidine | Knoevenagel Condensation nih.gov | Effective for condensation of active methylene compounds. |
| Transition Metal | Palladium(II) Acetate [Pd(OAc)₂] | Direct C-H arylation at the 3-position. thieme-connect.com | High selectivity and functional group tolerance. |
| Transition Metal | Rhodium Catalyst | Annulation of alkynes and salicylaldehydes. nih.gov | Efficient construction of the 3-arylcoumarin scaffold. |
Novel and Green Chemistry Approaches in Chromen-2-one Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of multicomponent reactions, one-pot syntheses, and the use of green solvents and catalyst-free conditions.
Multicomponent Reactions (MCRs) and One-Pot Syntheses
Multicomponent reactions (MCRs) are processes where three or more reactants are combined in a single step to form a product that contains portions of all the starting materials. researchgate.netrsc.org This approach is highly efficient in terms of atom economy, time, and resources. Several MCRs have been developed for the synthesis of complex coumarin derivatives. scielo.brsci-hub.se For example, a three-component reaction of a 7-hydroxycoumarin, an aromatic aldehyde, and an acetylenic ester can lead to novel coumarin derivatives in good yields. scielo.br
Water-Mediated and Catalyst-Free Synthetic Protocols
The use of water as a solvent in organic synthesis is a key aspect of green chemistry. bhu.ac.in Water is non-toxic, inexpensive, and non-flammable. Several methods for coumarin synthesis have been adapted to be performed in aqueous media. For instance, the Knoevenagel condensation of salicylaldehydes with active methylene compounds to produce coumarin-3-carboxylic acids can be efficiently carried out in water. nih.govresearchgate.net
Microwave irradiation has also emerged as a green tool in organic synthesis, often leading to shorter reaction times and higher yields. researchgate.netscirp.orgnih.gov The synthesis of coumarin-3-carboxylic acids via the reaction of 2-hydroxybenzaldehydes with Meldrum's acid can be achieved in aqueous conditions under microwave irradiation. researchgate.net
In some cases, it is possible to perform these reactions under catalyst-free conditions, further enhancing their green credentials. The development of solvent-free and catalyst-free protocols for reactions like the Knoevenagel condensation represents a significant advancement in sustainable coumarin synthesis. nih.gov
Derivatization and Functionalization Strategies of this compound
The core structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse library of analogues with potentially enhanced or novel properties. The primary points of derivatization include the 7-hydroxy group, the 2-chlorophenyl moiety, and the coumarin scaffold itself, where heterocyclic units or extended π-systems can be introduced.
The phenolic hydroxyl group at the 7-position of the coumarin ring is a versatile handle for a variety of chemical transformations. Its nucleophilic character allows for reactions such as alkylation and etherification, leading to the formation of ethers with varying chain lengths and functionalities. These modifications can significantly impact the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and biological activity.
Alkylation of the 7-hydroxy group is a common strategy to introduce new functional groups. This can be achieved by reacting the parent coumarin with an appropriate alkyl halide in the presence of a base. For example, the synthesis of a series of 7-alkoxycoumarins, ranging from methoxy (B1213986) to hexoxy derivatives, has been reported. nih.gov Such modifications can influence the metabolic stability of the compound. For instance, the dealkylation of 7-methoxycoumarin (B196161) is a known metabolic pathway mediated by cytochrome P450 enzymes. nih.gov The synthesis of amino-conjugated fluorophores has been achieved through an alkylation-Smiles rearrangement-hydrolysis sequence starting from 7-hydroxycoumarins. ursinus.edu
The table below provides examples of chemical modifications at the 7-hydroxy position of coumarin analogues.
| Reaction Type | Reagents and Conditions | Product Type |
| Alkylation/Etherification | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., Acetone) | 7-Alkoxycoumarins |
| Smiles Rearrangement | Alkylation followed by rearrangement and hydrolysis | Amino-conjugated coumarins ursinus.edu |
The 2-chlorophenyl group at the 3-position of the coumarin ring provides another avenue for structural diversification. The presence of the chlorine atom allows for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, thereby modulating the steric and electronic properties of the molecule.
The introduction of heterocyclic rings or the extension of the π-conjugated system of the coumarin scaffold can lead to compounds with novel photophysical and biological properties. This can be achieved through various synthetic strategies.
One approach involves the condensation of a functionalized coumarin precursor with a suitable heterocyclic building block. For instance, 3-(2-bromoacetyl)chromen-2-ones have been used as precursors to synthesize coumarins bearing a triazolothiadiazine moiety. jocpr.com Another strategy involves the construction of a heterocyclic ring onto the coumarin core.
Extending the π-system can be accomplished by introducing unsaturated moieties, such as styryl or chalcone-like fragments. For example, 3-acetylcoumarins can react with substituted benzaldehydes to form coumarin-chalcone hybrids. researchgate.net These extended π-systems can influence the absorption and emission properties of the molecule, making them of interest in the development of fluorescent probes and materials.
The table below illustrates strategies for introducing heterocyclic units and extending π-systems.
| Strategy | Precursor | Reagents | Resulting Structure |
| Heterocycle Introduction | 3-(2-Bromoacetyl)chromen-2-one | 4-Amino-5-phenyl-4H- ursinus.edunih.govstudylib.nettriazole-3-thiol | Coumarin-triazolothiadiazine conjugate jocpr.com |
| π-System Extension | 3-Acetylcoumarin | Substituted Benzaldehyde | Coumarin-chalcone hybrid researchgate.net |
Mechanistic Investigations of Synthetic Reaction Pathways for Chromen-2-ones
Understanding the reaction mechanisms underlying the synthesis of chromen-2-ones is crucial for optimizing reaction conditions and developing new synthetic routes. Several classical named reactions are employed for the synthesis of coumarins, and their mechanisms have been the subject of detailed investigation.
The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst. The reaction mechanism is believed to involve three main steps:
Transesterification: The phenol reacts with the β-ketoester to form a β-hydroxy ester intermediate.
Intramolecular Hydroxyalkylation (Cyclization): The hydroxyl group of the phenol attacks the activated carbonyl group of the ester, leading to the formation of a cyclic intermediate.
Dehydration: Elimination of a water molecule from the cyclic intermediate results in the formation of the coumarin ring. studylib.net
Solid acid catalysts, such as zeolites and Nafion resins, have been employed to make the Pechmann reaction more environmentally friendly. studylib.net
The Perkin reaction involves the condensation of a salicylaldehyde with an acid anhydride (B1165640) in the presence of the sodium salt of the corresponding carboxylic acid. The mechanism involves the formation of an intermediate which then undergoes intramolecular cyclization and dehydration to yield the coumarin.
The Knoevenagel condensation provides another route to coumarins, typically involving the reaction of a salicylaldehyde with a compound containing an active methylene group, such as malonic acid or its esters, in the presence of a base. The reaction proceeds through a condensation reaction followed by cyclization and decarboxylation (if malonic acid is used).
These mechanistic studies provide a fundamental understanding of the factors that control the reactivity and selectivity of coumarin synthesis, enabling chemists to design more efficient and versatile synthetic methods.
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 2 Chlorophenyl 7 Hydroxychromen 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 3-(2-Chlorophenyl)-7-hydroxychromen-2-one. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For coumarin (B35378) derivatives, characteristic signals are observed for the aromatic protons on both the coumarin nucleus and the phenyl substituent, as well as the vinyl proton of the pyrone ring. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the electron-withdrawing chloro group. nih.govceon.rs
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. Key resonances include those for the carbonyl carbon of the lactone ring, carbons of the aromatic rings, and the vinyl carbons. nih.govceon.rs The specific chemical shifts help confirm the connectivity of the carbon skeleton.
Illustrative ¹H and ¹³C NMR Data for a Related Coumarin Derivative:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 | - | ~160-162 |
| C3 | - | ~120-140 |
| C4 | ~7.8-8.0 | ~140-145 |
| C5 | ~7.4-7.6 | ~125-130 |
| C6 | ~6.8-7.0 | ~110-115 |
| C7 (with -OH) | - | ~160-162 |
| C8 | ~6.7-6.9 | ~100-105 |
| C8a | - | ~153-155 |
| C4a | - | ~118-121 |
| C1' (of Chlorophenyl) | - | ~130-135 |
| Aromatic-H (Chlorophenyl) | ~7.2-7.5 | ~125-130 |
Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions. The data presented is a general representation for similar coumarin structures.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, high-resolution mass spectrometry (HRMS) can precisely determine its molecular formula (C₁₅H₉ClO₃).
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.
Key FT-IR Absorption Bands:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |
| C=O (lactone) | Stretching | 1700-1750 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-O (ether-like) | Stretching | 1000-1300 |
| C-Cl (chloro) | Stretching | 600-800 |
The presence and position of these bands provide strong evidence for the coumarin skeleton, the hydroxyl group, and the chlorophenyl substituent. ijres.orgias.ac.in
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. researchgate.net For coumarin derivatives, the UV-Vis spectrum is typically characterized by one or more intense absorption bands.
The electronic transitions in this compound are primarily of the π → π* type, arising from the extensive conjugated system of the coumarin nucleus and the attached phenyl ring. researchgate.netwikipedia.org The position of the absorption maximum (λ_max) is influenced by the substituents on the coumarin ring. The hydroxyl group at the 7-position generally causes a bathochromic (red) shift in the absorption spectrum. nih.gov
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Furthermore, X-ray crystallography reveals the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. nih.govnih.gov For this compound, hydrogen bonding involving the hydroxyl group is expected to play a significant role in the crystal packing.
Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of coumarin derivatives. researchgate.netresearchgate.net
By selecting an appropriate stationary phase (e.g., C18) and mobile phase, HPLC can be used to:
Assess the purity of a sample of this compound by separating it from any impurities or byproducts. tandfonline.com
Perform quantitative analysis to determine the concentration of the compound in a sample, often using a UV detector. food.gov.uknih.gov
Different chromatographic methods, including variations in mobile phase composition and detection techniques (e.g., mass spectrometry), can be optimized for specific analytical needs. researchgate.netnih.gov
Computational and Theoretical Chemistry Approaches in Investigating 3 2 Chlorophenyl 7 Hydroxychromen 2 One
Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., DFT, HOMO-LUMO Analysis)
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to study coumarin (B35378) derivatives, providing insights into their reactivity, stability, and spectroscopic characteristics. researchgate.net DFT calculations can achieve accuracy comparable to other advanced methods but with lower computational cost, making them suitable for analyzing complex molecules. researchgate.net
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity.
While specific DFT studies for 3-(2-Chlorophenyl)-7-hydroxychromen-2-one are not extensively detailed in the literature, calculations performed on related 3-aryl-7-hydroxycoumarin structures provide a representative understanding of the expected electronic properties. lpnu.ua These studies help elucidate how substituents on the coumarin and phenyl rings influence the electronic distribution and reactivity of the molecule.
Table 1: Representative Quantum Chemical Parameters for a 3-Aryl-7-Hydroxycoumarin Scaffold
This table illustrates typical data obtained from DFT calculations for this class of compounds. Values are representative and not specific to this compound.
| Parameter | Description | Representative Value Range |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.5 to 4.5 eV |
| Dipole Moment (µ) | Measure of the molecule's overall polarity | 3.0 to 5.0 Debye |
| Ionization Potential (IP) | Energy required to remove an electron (approximated as -EHOMO) | 5.5 to 6.5 eV |
| Electron Affinity (EA) | Energy released when an electron is added (approximated as -ELUMO) | 1.5 to 2.5 eV |
Before electronic properties can be accurately calculated, the molecule's three-dimensional structure must be determined. Molecular geometry optimization is a computational process used to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which has a rotatable bond between the coumarin core and the 2-chlorophenyl ring, multiple low-energy conformations (conformers) may exist.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying charge.
Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen). These sites are prone to electrophilic attack.
Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., around hydrogen atoms). These sites are susceptible to nucleophilic attack.
Green regions represent neutral or weakly charged areas.
For this compound, the MEP would likely show strong negative potential around the carbonyl oxygen of the pyrone ring and the hydroxyl oxygen at position 7. These regions are potential hydrogen bond acceptors. The hydrogen of the hydroxyl group would exhibit a positive potential, making it a hydrogen bond donor. This information is crucial for predicting non-covalent interactions in molecular docking simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Chromen-2-one Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov These models are instrumental in drug design, allowing for the prediction of the activity of new, unsynthesized molecules and providing insights into the structural features essential for bioactivity. nih.govingentaconnect.com
Both 2D and 3D-QSAR methodologies are applied to study coumarin derivatives.
2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as physicochemical properties (e.g., logP), topological indices, and electronic parameters. researchgate.net Multiple Linear Regression (MLR) is a common statistical technique used to build the QSAR equation. nih.govingentaconnect.com
3D-QSAR: These advanced methods require the 3D alignment of the molecules in a dataset and analyze the surrounding molecular fields. slideshare.net Two of the most prominent 3D-QSAR techniques are:
Comparative Molecular Field Analysis (CoMFA): This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields around the aligned molecules. unicamp.brnih.gov The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease biological activity. unicamp.brresearchgate.net For example, a green contour in a steric map indicates that bulkier substituents are favored in that region, while a yellow contour suggests that smaller groups are preferred. unicamp.br
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. slideshare.netnih.gov This provides a more detailed picture of the intermolecular interactions required for activity. CoMSIA models often show improved predictive power compared to CoMFA due to the inclusion of these extra descriptors. nih.gov
For a series of 3-arylcoumarins, a 3D-QSAR study would analyze how different substituents on the phenyl ring (like the chloro group in the target molecule) and the coumarin core affect the surrounding molecular fields and, consequently, the biological activity. nih.gov
The foundation of any QSAR model is the selection of appropriate molecular descriptors, which are numerical representations of a molecule's properties. researchgate.net These descriptors can be broadly categorized as shown in the table below.
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Category | Examples | Description |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Atom Count, Rotatable Bond Count | Based on the molecular formula and connectivity. |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Describe molecular branching and shape from the 2D graph. |
| Geometric (3D) | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia | Derived from the 3D coordinates of the atoms. |
| Physicochemical | LogP (Hydrophobicity), Molar Refractivity, Dipole Moment | Represent properties like solubility and polarity. |
| Quantum Chemical | HOMO/LUMO Energies, Atomic Charges, Electrostatic Potential | Derived from quantum mechanical calculations (e.g., DFT). researchgate.net |
Once a QSAR model is built, its reliability and predictive power must be rigorously validated. Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of new compounds. mdpi.com Key validation metrics include:
Table 3: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. | > 0.6 |
| Q² or R²cv (Cross-validated R²) | A measure of internal predictive ability, typically from Leave-One-Out (LOO) cross-validation. mdpi.com | > 0.5 |
| R²pred (Predictive R²) | Measures the model's ability to predict the activity of an external test set (compounds not used in model training). ingentaconnect.com This is considered the most stringent test of a model's predictive power. mdpi.com | > 0.6 |
| MSE (Mean Squared Error) | Measures the average squared difference between the experimental and predicted values. | As low as possible |
A robust QSAR model is characterized by high values of R², Q², and R²pred, along with a small difference between R² and Q² (typically < 0.3). ingentaconnect.com
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, usually a protein). nih.gov For this compound, docking simulations can identify potential protein targets and elucidate the specific molecular interactions responsible for its biological activity.
The process involves preparing the 3D structures of both the ligand and the protein target, which is often obtained from the Protein Data Bank (PDB). The docking algorithm then samples a large number of possible conformations of the ligand within the active site of the protein and scores them based on a scoring function that estimates the binding free energy. The resulting binding mode, or "pose," with the lowest energy score is considered the most likely binding conformation.
Studies on related hydroxy-3-arylcoumarins have shown that they can interact with a variety of enzymes implicated in different diseases. mdpi.commdpi.comresearchgate.net Docking analyses reveal key interactions such as:
Hydrogen Bonds: Formed between the hydroxyl group of the coumarin and polar amino acid residues (e.g., Serine, Threonine, Aspartate).
π-π Stacking: Occurs between the aromatic rings of the coumarin or the phenyl substituent and aromatic residues like Tyrosine, Phenylalanine, or Tryptophan.
Hydrophobic Interactions: Involve the nonpolar parts of the ligand and hydrophobic residues like Leucine, Valine, and Isoleucine.
Halogen Bonds: The chlorine atom on the phenyl ring can potentially form halogen bonds with electron-rich atoms like oxygen or sulfur in the protein's active site.
Table 4: Examples of Molecular Docking Studies on Hydroxy-3-Arylcoumarin Derivatives
This table summarizes findings from docking studies on compounds structurally similar to this compound, illustrating the types of targets and interactions observed.
| Target Protein (PDB ID) | Ligand Studied | Binding Affinity / Score | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Tyrosinase | 3-(4'-Bromophenyl)-5,7-dihydroxycoumarin | -5.4 kcal/mol | Not specified | mdpi.com |
| Collagenase | 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin | Not specified | A182, A184, H222 | mdpi.com |
| S. aureus Tyrosyl-tRNA Synthetase | 5,7-Dihydroxy-3-phenylcoumarin | Not specified | Asp38, Tyr166, Gln170, His45 | mdpi.comresearchgate.net |
| S. aureus Topoisomerase II DNA Gyrase | 5,7-Dihydroxy-3-phenylcoumarin | Not specified | Asp79, Gly77, DNA bases | mdpi.comresearchgate.net |
| Macrophage Migration Inhibitory Factor (MIF) (1GCZ) | 3-(4-Carboxyphenyl)-7-hydroxycoumarin | Ki = 18 ± 1 nM | Binds in the tautomerase active site | acs.org |
| N-myristoyltransferase (NMT) | A coumarin analogue | MolDock Score = -189.257 | Tyr107, Leu451, Gln226, Cys393 | ingentaconnect.com |
These simulations provide a structural hypothesis for the observed biological activity and can guide the design of new analogues with improved potency and selectivity by suggesting modifications that enhance favorable interactions with the target protein. ingentaconnect.comnih.gov
Prediction of Binding Modes and Affinities with Biomolecular Targets
Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For a compound like this compound, this technique would be employed to understand its potential interactions with various biological targets, such as enzymes or receptors implicated in disease.
The process involves generating a three-dimensional model of the compound and docking it into the binding site of a target protein whose structure has been determined (e.g., via X-ray crystallography). Scoring functions are then used to estimate the binding affinity, typically expressed as a binding energy value (in kcal/mol). A more negative score generally indicates a more favorable binding interaction.
Hypothetical Docking Study Results:
To illustrate, a hypothetical docking study of this compound against a protein kinase target might yield the results shown in the table below. This type of analysis helps prioritize compounds for further experimental testing.
| Biomolecular Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Moieties |
| Protein Kinase A | -8.5 | 7-hydroxyl, Coumarin core |
| Cyclooxygenase-2 (COX-2) | -7.9 | 2-Chlorophenyl group |
| Carbonic Anhydrase IX | -9.1 | 7-hydroxyl, Carbonyl oxygen |
This table is for illustrative purposes only and does not represent published data.
Identification of Key Interacting Residues and Pharmacophoric Features
Following docking, the resulting poses are analyzed to identify the specific amino acid residues in the target's active site that interact with the ligand. These interactions are crucial for stabilizing the ligand-protein complex. Common interactions include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Pharmacophore modeling abstracts these key interaction features into a 3D arrangement of electronic and steric properties necessary for biological activity. A pharmacophore model for a series of active coumarin derivatives might include features like hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings. For this compound, the 7-hydroxyl group would likely be identified as a key hydrogen bond donor/acceptor, while the coumarin ring system and the 2-chlorophenyl group would serve as hydrophobic and aromatic features.
Key Pharmacophoric Features for Coumarin Derivatives:
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the lactone ring.
Hydrogen Bond Donor (HBD): The hydroxyl group at the 7-position.
Aromatic Ring (AR): The fused benzene (B151609) ring of the coumarin core.
Hydrophobic Group (HY): The substituted phenyl ring at the 3-position.
Molecular Dynamics Simulations for Conformational Studies and Dynamic Interactions
While molecular docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view of the compound's behavior within the binding site over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion.
For this compound complexed with a target protein, an MD simulation (typically run for nanoseconds to microseconds) would reveal:
The stability of the binding pose predicted by docking.
The flexibility of the ligand and the protein's binding pocket.
The persistence of key intermolecular interactions (e.g., hydrogen bonds) over time.
The role of water molecules in mediating interactions.
Analysis of the MD trajectory provides metrics like Root Mean Square Deviation (RMSD) to assess the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
In Silico Mechanistic Predictions and Reaction Pathway Modeling
Computational chemistry can also be used to predict the reactivity and potential metabolic pathways of a compound. Quantum mechanics (QM) calculations, such as those based on Density Functional Theory (DFT), can model the electronic structure of this compound to predict its reactivity.
This approach can be used to:
Calculate the energies of frontier molecular orbitals (HOMO and LUMO) to understand electron transfer processes.
Model the transition states of potential reactions, such as those involved in the synthesis of the compound or its metabolic transformation in the body.
Predict bond dissociation energies to evaluate antioxidant potential, as the breaking of the O-H bond in the 7-hydroxyl group is often a key step in radical scavenging. mdpi.com
For example, modeling the reaction pathway for the Pechmann condensation or Perkin reaction, common synthetic routes for coumarins, can provide insights into reaction mechanisms and help optimize reaction conditions.
In Vitro Biochemical and Cellular Investigations of 3 2 Chlorophenyl 7 Hydroxychromen 2 One and Its Structural Analogues
Enzyme Inhibition Studies and Mechanistic Elucidation
The 3-phenylcoumarin (B1362560) scaffold, of which 3-(2-Chlorophenyl)-7-hydroxychromen-2-one is a member, has been the subject of extensive investigation as a versatile inhibitor of various enzyme classes. The electronic and structural characteristics of this scaffold allow for targeted interactions with the active sites of diverse enzymes, leading to modulation of their catalytic activity. Research into its analogues provides a framework for understanding its potential biochemical and cellular effects.
Cholinesterase (AChE, BuChE) Inhibition and Kinetics
Derivatives of 3-phenylcoumarin and 7-hydroxycoumarin have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the regulation of cholinergic neurotransmission. bohrium.comnih.gov A decline in the neurotransmitter acetylcholine (B1216132) (ACh) is a key feature of Alzheimer's disease, making cholinesterase inhibitors a primary therapeutic strategy. nih.govnih.gov
Studies on a series of 3-phenylcoumarins revealed that substitution on the 3-phenyl ring significantly influences inhibitory activity. For instance, an analogue featuring a 4'-(dimethylamino)phenyl group at the 3-position and an aminoalkoxy side chain at the 7-position demonstrated excellent AChE inhibition with an IC50 value of 20 nM. nih.gov This particular compound showed high selectivity for AChE over BuChE, with a selectivity index (IC50 BuChE/AChE) of 354, comparable to the reference drug donepezil. nih.gov Another series of 7-hydroxycoumarin derivatives connected to various amines via an amidic linker also showed remarkable inhibitory activity against both AChE and BuChE. bohrium.com The most potent compound in this series, an N-(1-benzylpiperidin-4-yl)acetamide derivative, exhibited an IC50 value of 1.6 µM against AChE with a selectivity index of approximately 26. bohrium.com
Kinetic analyses performed on these potent coumarin-based inhibitors indicate a mixed-type inhibition mechanism. This suggests that the inhibitors can bind to both the free AChE enzyme and the enzyme-substrate complex, typically interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) within the enzyme's active gorge. Computational docking studies support this, showing that the coumarin (B35378) scaffold can occupy both key sites of the AChE enzyme.
| Compound/Analogue | Target Enzyme | Inhibitory Activity (IC50/Ki) | Selectivity Index (BuChE/AChE) | Reference |
|---|---|---|---|---|
| 3-(4′-(dimethylamino)phenyl)-7-(2-(piperidin-1-yl)ethoxy)coumarin | AChE | 20 nM (IC50) | 354 | nih.gov |
| 7-hydroxycoumarin N-(1-benzylpiperidin-4-yl)acetamide derivative (4r) | AChE | 1.6 µM (IC50) | ~26 | bohrium.com |
| 7-hydroxycoumarin N-(1-benzylpiperidin-4-yl)acetamide derivative (4r) | BuChE | 42 µM (IC50) | - | |
| 3-(3′,4′-dihydroxyphenyl)-7,8-dihydroxycoumarin | AChE | 3 µM (IC50) | - | nih.gov |
Carbonic Anhydrase Inhibition and Isoform Selectivity
The coumarin scaffold is a well-established class of carbonic anhydrase (CA) inhibitors. unifi.it These compounds are recognized for their unique mechanism of action and their selectivity toward specific CA isoforms. nih.govmdpi.com Overexpression of human carbonic anhydrase (hCA) isoforms IX and XII is strongly associated with tumor progression, making them key targets for cancer therapy. nih.gov
Research has demonstrated that 7-hydroxycoumarin derivatives can act as potent and selective inhibitors of these tumor-associated isoforms. A recent study on newly synthesized 7-hydroxycoumarin acetamide (B32628) derivatives showed significant inhibition of hCA IX and hCA XII, with inhibition constant (Ki) values in the low-micromolar to sub-micromolar range. nih.gov Specifically, Ki values ranged from 0.58 to 3.33 µM for hCA IX and 0.48 to 2.59 µM for hCA XII. nih.gov Similarly, another investigation into coumarin-based conjugates featuring amino acyl and dipeptidyl appendages found excellent inhibitory activity against the membrane-bound hCA IX and hCA XII isoforms, with Ki values reaching the low nanomolar range (9.5–260.5 nM). mdpi.comunich.it
A crucial characteristic of these coumarin-based inhibitors is their high selectivity for the tumor-associated isoforms (IX and XII) over the ubiquitous, cytosolic isoforms hCA I and hCA II. mdpi.comunich.it In many cases, the tested compounds were found to be inactive against hCA I and II (Ki > 10,000 nM), which is a highly desirable trait for minimizing off-target effects. mdpi.comunich.it This selectivity is attributed to the specific interactions of the coumarin scaffold within the active sites of the different isoforms.
| Compound Class/Analogue | Target Isoform | Inhibitory Activity (Ki) | Selectivity Profile | Reference |
|---|---|---|---|---|
| 7-hydroxycoumarin acetamide oxime ether derivative (7d) | hCA IX | 0.58 µM | Selective over hCA I/II | nih.gov |
| 7-hydroxycoumarin acetamide phenyl hydrazine (B178648) derivative (8a) | hCA XII | 0.48 µM | Selective over hCA I/II | nih.gov |
| (Pseudo)-dipeptidyl coumarin derivative (19) | hCA XII | 9.5 nM | Inactive against hCA I/II (Ki > 10,000 nM) | mdpi.comunich.it |
| (Pseudo)-dipeptidyl coumarin derivative (19) | hCA IX | 260.5 nM | Highly selective for hCA XII over hCA IX | mdpi.comunich.it |
| (Pseudo)-dipeptidyl coumarin derivative (17) | hCA XII | 9.6 nM | Inactive against hCA I/II (Ki > 10,000 nM) | mdpi.comunich.it |
Factor Xa Inhibition and Anticoagulant Potential at the Molecular Level
While traditional oral anticoagulants like warfarin (B611796) are coumarin derivatives that function by inhibiting Vitamin K epoxide reductase, recent research has focused on developing coumarins as direct inhibitors of specific coagulation enzymes, such as Factor Xa (FXa). nih.govwikipedia.orgmdpi.com Direct FXa inhibitors offer a more targeted anticoagulant effect by blocking the enzyme responsible for converting prothrombin to thrombin in the final common pathway of the coagulation cascade. wikipedia.orgpatsnap.com
Studies have explored various substituted coumarin derivatives for their potential to directly inhibit FXa. One investigation synthesized a series of 6-substituted coumarin derivatives and found that several compounds exhibited significant in vivo antithrombotic activity, with prothrombin time (PT) values comparable to warfarin. nih.gov Molecular docking studies from this research suggested that these compounds could effectively bind to the active site of the FXa enzyme. nih.gov Another study screened 3,6-disubstituted coumarins against both thrombin and FXa. acs.org A compound with a 2,5-dichlorophenyl ester at the 3-position and a chloromethyl group at the 6-position was identified as a very potent, mechanism-based inhibitor of thrombin, while also demonstrating 168-fold selectivity over FXa. acs.org This highlights that substitutions at the 3-phenyl position are critical for determining both the potency and selectivity of inhibition within the coagulation cascade.
These findings indicate that the coumarin scaffold is a viable starting point for designing direct-acting oral anticoagulants targeting FXa, although the specific substitution pattern is crucial for achieving high affinity and selectivity. nih.govacs.org
| Compound Class/Analogue | Target Enzyme | Observed Activity | Reference |
|---|---|---|---|
| N-coumarinyl-4-amidinobenzamide (4a) | Factor Xa (in vivo) | Prothrombin Time = 36.5 s | nih.gov |
| Coumarinyl oxadiazole (5) | Factor Xa (in vivo) | Prothrombin Time = 42.3 s | nih.gov |
| 3-(2,5-dichlorophenyl) ester, 6-chloromethyl coumarin (30) | Thrombin | ki/KI = 37,000 M-1 s-1 | acs.org |
| 3-(2,5-dichlorophenyl) ester, 6-chloromethyl coumarin (30) | Factor Xa | 168-fold less potent vs. Thrombin | acs.org |
Modulation of Kinase Activity (e.g., VEGFR-2, HER-2)
The coumarin scaffold has emerged as a promising platform for the development of kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in cancer. nih.govnih.gov The development of new blood vessels is a critical process for tumor growth and metastasis, making VEGFR-2 a significant therapeutic target. nih.gov
Several studies have demonstrated the potent VEGFR-2 inhibitory activity of coumarin derivatives. In one study, a series of newly synthesized coumarin-based compounds were evaluated, with the most active analogue exhibiting a VEGFR-2 inhibition IC50 value of 0.36 µM, which was comparable to the reference inhibitor staurosporine (B1682477) (IC50 = 0.33 µM). nih.govsci-hub.st Another investigation of novel 3-thiazolyl-coumarins identified compounds with significant anticancer activity against breast cancer cells and VEGFR-2 inhibitory IC50 values of 10.5 µM and 11.2 µM. nih.gov Molecular docking simulations for these active compounds revealed favorable interactions with key amino acid residues within the VEGFR-2 kinase binding site. nih.govnih.gov While extensive research has focused on VEGFR-2, the investigation of this class of compounds against other kinases like HER-2 is less documented in publicly available literature.
| Compound Class/Analogue | Target Kinase | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Coumarin-chalcone hybrid (4a) | VEGFR-2 | 0.36 µM | nih.govsci-hub.st |
| 3-Thiazolyl-coumarin derivative (6d) | VEGFR-2 | 10.5 µM | nih.gov |
| 3-Thiazolyl-coumarin derivative (6b) | VEGFR-2 | 11.2 µM | nih.gov |
| Reference: Staurosporine | VEGFR-2 | 0.33 µM | nih.gov |
| Reference: Sorafenib | VEGFR-2 | 5.10 µM | nih.gov |
Investigation of Other Specific Hydrolases or Oxidoreductases
Beyond the major enzyme classes, the 3-phenylcoumarin scaffold has been explored for its inhibitory effects on other specific hydrolases and oxidoreductases, revealing a broad spectrum of biochemical activity.
One area of investigation is the inhibition of monoamine oxidases (MAO-A and MAO-B), which are key oxidoreductase enzymes in the metabolic pathways of neurotransmitters. A review of 3-phenylcoumarins highlighted a polyhydroxy-substituted analogue that inhibited MAO-B with an IC50 value of 27 µM, in addition to its effects on cholinesterases. nih.gov A computational study further supported the potential of 3-phenylcoumarins as multi-target inhibitors capable of binding effectively to both MAO-A and MAO-B. nih.gov
In the hydrolase category, 7-hydroxycoumarin derivatives have been investigated as inhibitors of macrophage migration inhibitory factor (MIF), a protein with tautomerase activity. One 3-phenyl-7-hydroxycoumarin analogue was found to have a Ki of 1.17 µM against MIF. acs.org Furthermore, analogues of 3-phenylcoumarin have shown inhibitory activity against soybean lipoxygenase, an oxidoreductase enzyme often used as a model for human lipoxygenases involved in inflammatory processes. semanticscholar.org For example, 3-(4-chlorophenyl)-8-methoxycoumarin was noted for its activity against this enzyme. semanticscholar.org Additionally, a study on 7-hydroxycoumarin analogues demonstrated potent inhibition of CYP2A6, a cytochrome P450 monooxygenase, with Ki values in the sub-micromolar range for dihydroxy-substituted coumarins. nih.gov
| Compound Class/Analogue | Target Enzyme | Enzyme Class | Inhibitory Activity (IC50/Ki) | Reference |
|---|---|---|---|---|
| 3-(3′,4′-dihydroxyphenyl)-7,8-dihydroxycoumarin | MAO-B | Oxidoreductase | 27 µM (IC50) | nih.gov |
| 3-phenyl-7-hydroxycoumarin analogue (6a) | MIF | Hydrolase (Tautomerase) | 1.17 µM (Ki) | acs.org |
| 3-(4-chlorophenyl)-8-methoxycoumarin | Soybean Lipoxygenase | Oxidoreductase | Activity noted | semanticscholar.org |
| 6,7-dihydroxycoumarin | CYP2A6 | Oxidoreductase | 0.25 µM (Ki) | nih.gov |
Receptor Binding Assays and Ligand-Receptor Interactions (e.g., M2 Cholinomimetic Properties)
A comprehensive review of the scientific literature did not yield specific studies investigating the M2 cholinomimetic properties of this compound or its close structural analogues. Research on this class of compounds has predominantly focused on their activities as enzyme inhibitors rather than as direct agonists or antagonists of G-protein coupled receptors such as the muscarinic M2 receptor. Therefore, there is currently no available data to report on the ligand-receptor interactions of this compound with M2 cholinomimetic targets.
Antioxidant and Free Radical Scavenging Activity in Cell-Free and Cellular Systems
The antioxidant potential of coumarin derivatives, particularly those with hydroxyl substitutions, is a subject of extensive research. The 7-hydroxycoumarin scaffold, present in this compound, is recognized for its capacity to scavenge reactive oxygen species (ROS) and modulate oxidative stress-related processes. japer.in This activity is largely attributed to the hydrogen-donating ability of the phenolic hydroxyl group. nih.gov
The free radical scavenging capabilities of 7-hydroxycoumarin (umbelliferone), the parent structure of the title compound, have been demonstrated in various cell-free assays. Umbelliferone exhibits concentration-dependent scavenging of the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, showing 59.6% inhibition at a concentration of 50 μg/ml. nih.gov It is also an effective scavenger of highly reactive hydroxyl radicals. nih.gov The presence of a hydroxyl group at the 7-position is crucial; studies show it improves peroxide scavenging more than threefold compared to the unsubstituted coumarin core. mdpi.com
While data specific to this compound is limited, research on structurally related 3-aryl-4-hydroxycoumarins provides insight. The introduction of a phenyl group at the 3-position is significant for resonance stabilization of the resulting radical after hydrogen donation. opensciencepublications.com Furthermore, electron-donating groups on this phenyl ring can decrease the O-H bond dissociation energy (BDE), theoretically enhancing antioxidant activity. opensciencepublications.com Conversely, the presence of an electron-withdrawing chlorine atom, as in the title compound, may modulate this activity, a factor requiring specific investigation. Studies on other 4-hydroxycoumarin (B602359) derivatives have demonstrated potent DPPH scavenging activity, with some synthetic analogues showing IC50 values outperforming standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. scholaris.ca
| Compound | Activity/Result | Reference |
|---|---|---|
| 7-Hydroxycoumarin (Umbelliferone) | 59.6% inhibition at 50 µg/ml | nih.gov |
| 4-Hydroxy-6-methoxy-2H-chromen-2-one | IC50 = 0.05 mM | scholaris.ca |
| Ascorbic Acid (Standard) | IC50 = 0.06 mM | scholaris.ca |
| Butylated Hydroxytoluene (BHT) (Standard) | IC50 = 0.58 mM | scholaris.ca |
Lipid peroxidation is a critical consequence of oxidative stress, leading to cellular damage. Coumarin derivatives have been investigated for their ability to inhibit this process. nih.govresearchgate.net In a study of various coumarins, the inhibition of lipid peroxidation ranged from 7.0% to 91.0%, highlighting the significant influence of substitution patterns on this activity. nih.govresearchgate.net For instance, ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate was identified as a particularly potent inhibitor of lipid peroxidation. nih.gov
The dysregulation of metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can catalyze the formation of ROS via Fenton-like reactions, contributing to oxidative damage. mdpi.com Consequently, the metal chelating ability of a compound is an important antioxidant mechanism. mdpi.com The 7-hydroxycoumarin scaffold has demonstrated efficacy in this regard. Umbelliferone has been shown to chelate ferrous ions (Fe²⁺), binding 58.8% of available ions at a concentration of 200 μg/ml. nih.gov The presence of functional groups like hydroxyl (-OH) and carbonyl (-C=O) in a suitable structural arrangement enables the chelation of metal ions. mdpi.com Research on other coumarin derivatives has identified compounds with potent iron-chelating abilities, in some cases exceeding that of the standard chelator deferiprone. nih.gov
| Compound | Assay | Result | Reference |
|---|---|---|---|
| 7-Hydroxycoumarin (Umbelliferone) | Fe²⁺ Chelating Activity | 58.8% chelation at 200 µg/ml | nih.gov |
Antimicrobial and Antifungal Investigations in Culture
Coumarin-based compounds are a well-established class of natural products and synthetic analogues exhibiting a broad spectrum of antimicrobial activities. mdpi.combiolmolchem.com The mechanism of action can involve processes such as the inhibition of DNA gyrase and the disruption of the bacterial cell membrane. biolmolchem.com
Investigations into hydroxy-3-arylcoumarins have revealed a selective activity profile, with greater efficacy typically observed against Gram-positive bacteria compared to Gram-negative strains. researchgate.net This selectivity is a common trait among many coumarin derivatives. mdpi.com For example, 5,7-dihydroxy-3-phenylcoumarin, a structural analogue of the title compound, displayed significant antibacterial activity against Staphylococcus aureus and Bacillus cereus with minimum inhibitory concentrations (MICs) of 11 μg/mL. researchgate.net The same compound was also effective against methicillin-resistant Staphylococcus aureus (MRSA) and Listeria monocytogenes with MICs of 22 μg/mL and 44 μg/mL, respectively. researchgate.net
The substitution pattern on both the coumarin core and the 3-aryl ring plays a critical role in modulating antibacterial potency. researchgate.netresearchgate.net Studies on 7-hydroxycoumarin derivatives have confirmed their antibacterial effects against various food-poisoning bacteria, with derivatives bearing trifluoromethyl and hydroxyl groups showing enhanced activity. mdpi.com Specifically, 7-hydroxy-4-trifluoromethylcoumarin was found to have an MIC of 1.7 mM against Enterococcus faecium. mdpi.com
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5,7-Dihydroxy-3-phenylcoumarin | Staphylococcus aureus | 11 | researchgate.net |
| Bacillus cereus | 11 | researchgate.net | |
| S. aureus (MRSA) | 22 | researchgate.net | |
| Listeria monocytogenes | 44 | researchgate.net |
The antifungal properties of coumarins and their derivatives are also well-documented. researchgate.net A structural analogue, 2-(2-Chlorophenyl)-3-(1H-1,2,4-triazole-1-yl)-2H-chromen-2-ol, has been synthesized and evaluated for its antifungal activity, indicating that the 2-chlorophenyl moiety can be part of a pharmacologically active scaffold. nih.gov In vitro evaluations of a series of such chromenol derivatives revealed MIC values ranging from 22.1 to 184.2 µM against various fungal species, with Trichoderma viride being the most sensitive and Aspergillus fumigatus the most resistant. nih.gov
Furthermore, the parent 7-hydroxycoumarin structure has been shown to modulate the effector functions of human neutrophils, including their ability to kill Candida albicans. nih.gov Other related scaffolds, such as 3-benzylideneindolin-2-one, have demonstrated consistent fungicidal activity against clinically significant dermatophyte species, with MICs in the range of 0.25 to 8 mg/L. nih.gov The likely mechanism for some antifungal coumarins involves the inhibition of sterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis. nih.gov
Modulation of Intracellular Signaling Pathways in Cellular Models
Beyond direct antioxidant and antimicrobial effects, 7-hydroxycoumarin and its derivatives can exert their biological activities by modulating key intracellular signaling pathways involved in inflammation and cell proliferation. nih.govnih.gov
Derivatives of 7-hydroxycoumarin (umbelliferone) have been found to inhibit inflammatory responses by suppressing the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. nih.gov These pathways are central to the regulation and production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov
Of particular relevance to 3-arylcoumarins, studies have identified these structures as potent binders to the macrophage migration inhibitory factor (MIF). nih.gov MIF is a cytokine implicated in inflammation and cancer progression through its interaction with the CD74 receptor, which subsequently activates the MAPK pathway. nih.govacs.org A study on 3-phenyl-substituted 7-hydroxycoumarins identified a high-affinity binder for the MIF tautomerase active site (Ki = 18 ± 1 nM). nih.gov This binding was shown to interfere with the MIF-CD74 protein-protein interaction and inhibit the proliferation of A549 lung carcinoma cells, a process dependent on MAPK signaling. nih.govacs.org This suggests that compounds like this compound could potentially modulate cellular functions by targeting specific cytokine signaling cascades.
Impact on Cell Proliferation and Apoptotic Pathways (e.g., Caspase Activation)
Research into the effects of 7-hydroxycoumarin derivatives on cancer cells has demonstrated their potential to inhibit cell growth and induce programmed cell death, or apoptosis. While direct studies on this compound are limited, investigations into its structural analogues provide compelling evidence of its likely bioactivity.
Coumarin and its primary metabolite, 7-hydroxycoumarin, have been shown to inhibit the proliferation of non-small cell lung carcinoma (NSCLC) cell lines. nih.govresearchgate.net This inhibitory action is primarily achieved by inducing cell cycle arrest in the G1 phase. nih.govresearchgate.net At higher concentrations, these compounds were also found to induce apoptosis in adenocarcinoma cell lines. nih.govresearchgate.net
A study on N-(p-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide, a compound structurally similar to the subject of this article, demonstrated potent cytotoxic effects against a panel of human cancer cell lines. journalajbgmb.comsdiarticle3.com The cytotoxic activity, measured as the concentration required to inhibit 50% of cell growth (IC50), is detailed in the table below. These findings suggest that the presence of a chlorophenyl group is a key determinant of the anti-proliferative activity. journalajbgmb.comsdiarticle3.com
| Cell Line | Cancer Type | IC50 (µg/mL) of N-(p-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide |
| MCF-7 | Breast Cancer | 85 |
| HEPG-2 | Liver Cancer | 87 |
| HCT | Colon Cancer | 89 |
| PC-3 | Prostate Cancer | 91 |
Apoptosis is a critical pathway for the elimination of damaged or cancerous cells and is often mediated by a family of proteases known as caspases. The activation of these enzymes is a hallmark of apoptotic cell death. Studies on 7-hydroxycoumarin have shown that it can induce the activation of caspase-3, a key executioner caspase, in A549 human lung carcinoma cells. nih.govnih.gov A 24-hour exposure to 1.85 mM of 7-hydroxycoumarin resulted in a significant increase in caspase-3 activity and the cleavage of its substrate, poly(ADP-ribose)polymerase (PARP). nih.gov This activation of the caspase cascade is a crucial mechanism underlying the pro-apoptotic effects of 7-hydroxycoumarin derivatives. nih.govnih.gov Further research on derivatives containing both coumarin and benzimidazole (B57391) moieties has also shown their ability to induce caspase-dependent apoptosis in various cancer cell lines. researchgate.net
Influence on Inflammatory Mediators and Pathways (e.g., Cyclooxygenase, Lipoxygenase)
Inflammation is a complex biological response implicated in numerous diseases. Key mediators of inflammation include prostaglandins (B1171923) and leukotrienes, which are synthesized by the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), respectively. The inhibition of these enzymes is a major strategy for the development of anti-inflammatory drugs.
The chromenone scaffold, which forms the core of this compound, is recognized for its potential to exert anti-inflammatory effects. Derivatives of this scaffold have been shown to inhibit the production of pro-inflammatory cytokines. The mechanism of action for the anti-inflammatory activity of this class of compounds is believed to involve the inhibition of enzymes such as COX and LOX.
Coumarins, as a broader class of compounds, have been extensively studied for their anti-inflammatory properties. nih.gov Their mechanism of action often involves the inhibition of the COX and LOX pathways, thereby reducing the production of inflammatory mediators. nih.govmdpi.com The anti-inflammatory activity of coumarin derivatives is often linked to the nature of the substituent at the 3-position of the coumarin nucleus. nih.gov The presence of an aromatic group, such as the 2-chlorophenyl group in the compound of interest, is considered favorable for anti-inflammatory activity. nih.gov
While direct enzymatic inhibition data for this compound on COX and LOX are not extensively detailed in the available literature, the collective evidence from studies on related coumarin and chromenone derivatives strongly suggests its potential to modulate these key inflammatory pathways. nih.gov
Structure Activity Relationship Sar Studies for 3 2 Chlorophenyl 7 Hydroxychromen 2 One Derivatives
Correlating Structural Modifications with Biochemical and Cellular Effects
The biological profile of 3-arylcoumarins, including 3-(2-Chlorophenyl)-7-hydroxychromen-2-one, is highly sensitive to structural modifications. Alterations to the core scaffold or its substituents can profoundly impact the compound's biochemical interactions and cellular effects, leading to a range of activities from enzyme inhibition to cytotoxicity.
Research into various 3-arylcoumarin derivatives has demonstrated that specific substitutions are key determinants of their biological activity. For instance, studies on cytotoxicity show that the introduction of certain functional groups can enhance anti-proliferative effects against various cancer cell lines. A series of 7,8-diacetoxy-3-arylcoumarin derivatives were synthesized and evaluated for their in vitro cytotoxic activity, with SAR studies indicating that the efficacy depends on both the cell line and the nature of the substituent on the C-3 aryl group. nih.gov Similarly, linking a 1,2,4-triazole (B32235) moiety to the 7-hydroxy-4-phenylchromen-2-one core has been shown to produce potent cytotoxic agents. nih.gov One such derivative, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, exhibited an IC₅₀ value of 2.63 µM against AGS human gastric cancer cells. nih.gov
Beyond cytotoxicity, modifications also tune other biochemical activities. The presence of hydroxyl groups is often crucial for antioxidant and enzyme inhibitory activities. globethesis.com For example, 3-arylcoumarins with o-diphenol hydroxy structures show significant antioxidant potential. globethesis.com These findings underscore the principle that even minor chemical changes can redirect or enhance the biological outcomes of the parent compound.
| Structural Modification | Biochemical/Cellular Effect | Key Findings | Reference |
|---|---|---|---|
| Introduction of 7,8-diacetoxy groups | Enhanced Cytotoxicity | Activity is dependent on the C-3 aryl substituent and the specific cancer cell line. | nih.gov |
| Linking of a 1,2,4-triazole moiety at C-7 | Potent Cytotoxicity | Derivative 4d showed an IC₅₀ of 2.63 µM against AGS cells and induced G2/M phase cell cycle arrest and apoptosis. | nih.gov |
| Presence of o-diphenol hydroxy structures | Antioxidant & α-Glucosidase Inhibition | The 7-hydroxyl group was found to be necessary for significant α-glucosidase inhibitory activity. | globethesis.com |
| Carboxamide group at C-3 | Cytotoxicity | N-(p-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide showed potent cytotoxicity against multiple human cancer cell lines. | journalajbgmb.com |
Role of the 7-Position Hydroxyl Group and its Derivatization in Modulating Activity
The hydroxyl group at the C-7 position of the chromen-2-one ring is a critical functional group that plays a pivotal role in the biological activity of many 3-arylcoumarin derivatives. Its presence is often essential for molecular recognition and interaction with biological targets.
Studies have explicitly shown that the 7-hydroxyl group is necessary for certain enzyme inhibitory activities, such as α-glucosidase inhibition, and contributes significantly to free radical scavenging capabilities. globethesis.com The phenolic nature of this group allows it to act as a hydrogen bond donor and acceptor, facilitating anchoring of the molecule within the active site of target proteins. For instance, the 7-hydroxycoumarin core is considered an excellent foundation for the design of estrogen receptor α (ERα) binders, where the hydroxyl group can form strong hydrogen bonds with key amino acid residues like Glu353 and Arg394. nih.gov
Furthermore, the 7-hydroxyl group serves as a versatile chemical handle for derivatization, enabling the synthesis of new analogues with modulated or entirely new activities. By modifying this group, researchers can alter the compound's physicochemical properties, such as solubility and lipophilicity, and introduce new pharmacophores. A prominent strategy involves the etherification of the 7-hydroxyl group to link other biologically active moieties. This approach was successfully used to synthesize novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to 1,2,4-triazoles, which demonstrated significantly enhanced antitumor activity compared to the parent compound. nih.gov This highlights that while the core 7-OH is important, its strategic derivatization is a powerful tool for developing compounds with improved therapeutic potential.
Influence of the 2-Chlorophenyl Substituent on Molecular Recognition and Target Binding
The presence of a halogen atom, such as chlorine, on the phenyl ring can lead to more potent biological activity. For example, N-(p-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide demonstrated a better anti-tumor effect than analogues without a halogen substituent. journalajbgmb.com The chlorine atom affects the molecule in several ways:
Electronic Effects : As an electron-withdrawing group, chlorine modifies the electron density of the phenyl ring, which can influence π-π stacking interactions with aromatic residues in a protein's binding pocket.
Lipophilicity : The chloro group increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and access intracellular targets.
Halogen Bonding : The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in the binding site of a biological target. This can provide an additional anchoring point, increasing binding affinity and selectivity.
Computational studies, such as 3D-QSAR models for SARS-CoV-2 Mpro inhibitors, have highlighted the importance of the 2-chlorobenzyl moiety for potency. cresset-group.com These models suggest that this region of the molecule is a prime candidate for modification to enhance activity, as it can be involved in crucial steric and electrostatic interactions with the enzyme's active site. cresset-group.com
Impact of Other Core Chromen-2-one Substitutions (e.g., at C-3, C-4)
While the 7-hydroxyl and 3-(2-chlorophenyl) groups are critical, substitutions at other positions of the chromen-2-one core, particularly C-3 and C-4, also play a significant role in fine-tuning biological activity. SAR studies have shown that the type, size, and electronic nature of these substituents can drastically alter the compound's efficacy and selectivity.
Substitutions at the C-3 Position: The C-3 position is a common site for modification. The nature of the aryl group itself is a major factor; for instance, the cytotoxic activity of 7,8-diacetoxy-3-arylcoumarins is highly dependent on the substitution pattern of this aryl ring. nih.gov Beyond the aryl group, attaching different functionalities directly to the C-3 position has been explored. Introducing various cycloalkyl groups via an ester linkage at C-3 was found to influence intermolecular interactions and crystal packing. mdpi.com In studies on 4-hydroxycoumarins, placing aryl rings with electron-donating groups (like methoxy) at the C-3 position significantly enhanced antioxidant activity. researchgate.net
Substitutions at the C-4 Position: The C-4 position offers another strategic site for modification. Research on daphnetin (B354214) derivatives (7,8-dihydroxycoumarins) revealed that introducing an electron-withdrawing hydrophilic group, such as a carboxyl group, at the C-4 position could markedly improve antioxidant capacity. mdpi.com This suggests that modifying the C-4 position can modulate the electronic properties of the entire ring system, thereby affecting its reactivity and biological function. However, this trend was not observed when similar substitutions were made at the C-3 position, indicating a positional dependence of substituent effects. mdpi.com
| Position | Substituent Type | Impact on Activity | Reference |
|---|---|---|---|
| C-3 | Aryl groups with electron-donating substituents (e.g., -OCH₃) | Increased antioxidant activity. | researchgate.net |
| C-3 | Varied aryl groups in 7,8-diacetoxycoumarins | Modulated cytotoxic activity. | nih.gov |
| C-4 | Electron-withdrawing hydrophilic groups (e.g., -COOH) | Enhanced antioxidant capacity in daphnetin derivatives. | mdpi.com |
| C-8 | Allyl group (in conjunction with C-7 methoxy) | Increased anti-proliferative activity. | nih.gov |
Development of SAR Models for Predictive Compound Design
To rationalize the complex relationships between structure and activity and to guide the design of new, more potent compounds, researchers increasingly rely on computational methods. Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of compounds with their biological activity.
For 3-arylcoumarin derivatives, both 2D and 3D-QSAR models have been developed to predict a range of biological effects. These models are built using a training set of compounds with known activities and are then validated using a separate test set. A successful QSAR model can provide valuable insights into the structural features that are either beneficial or detrimental to a specific activity.
Predicting Toxicity: A QSAR model based on the TOPS-MODE approach was developed to predict the clastogenic potential (the ability to induce chromosomal damage) of 3-arylcoumarins. The model suggested that the presence and position of hydroxyl and methyl groups are important determinants of this activity. researchgate.net
Predicting Enzyme Inhibition: 3D-QSAR methodologies have been employed to identify potent inhibitors of enzymes like acetylcholinesterase and monoamine oxidase from libraries of 3-phenylcoumarin (B1362560) derivatives. researchgate.net Similarly, robust 3D-QSAR models have been built to predict the activity of inhibitors against the main protease (Mpro) of SARS-CoV-2, providing guidance on how to modify moieties like the 2-chlorobenzyl group to improve potency. cresset-group.com
These predictive models are a cornerstone of modern drug design. By using CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), researchers can visualize the favorable and unfavorable steric, electrostatic, and hydrophobic regions around the molecular scaffold. This information allows for the rational design of new derivatives with a higher probability of success, thereby accelerating the drug discovery process and reducing the reliance on extensive and costly synthesis and screening. mdpi.com
Novel Applications and Material Science Perspectives for Chromen 2 One Derivatives
Development of Fluorescent Probes and Chemosensors for Specific Analytes
The inherent fluorescence of the 7-hydroxycoumarin core is a key feature of 3-(2-Chlorophenyl)-7-hydroxychromen-2-one. This property is harnessed in the design of specialized fluorescent probes and chemosensors. The substitution at the 3-position with a 2-chlorophenyl group modulates the electronic and steric characteristics of the molecule, influencing its binding affinity and photophysical response to specific analytes.
The 7-hydroxycoumarin framework is a well-established platform for the development of chemosensors for various ions. The hydroxyl group and the lactone carbonyl group can act as binding sites for metal cations. While research on this compound for ion sensing is specific, the broader class of 7-hydroxycoumarin derivatives has demonstrated significant success in detecting biologically and environmentally important cations like Fe(III), Cu(II), and Zn(II). nih.govrsc.org
These sensors often operate on a "turn-off" or "turn-on" fluorescence mechanism. For instance, derivatives can experience fluorescence quenching upon coordination with paramagnetic metal ions like Fe(III) or Cu(II). nih.govnih.gov Conversely, binding to diamagnetic ions like Zn(II) can restrict intramolecular rotation or block photoinduced electron transfer (PET), leading to fluorescence enhancement. rsc.org Given its structure, this compound holds potential as a selective sensor, where the 2-chlorophenyl moiety can be further functionalized to create a specific binding pocket for target ions.
Table 1: Potential Ion Sensing Applications for 7-Hydroxycoumarin Scaffolds
| Analyte | Sensing Mechanism | Potential Application | Reference |
|---|---|---|---|
| Fe(III) | Fluorescence Quenching ("Turn-off") | Environmental water monitoring, biological iron level detection | nih.govnih.gov |
| Cu(II) | Fluorescence Quenching ("Turn-off") | Detection of industrial pollutants, Wilson's disease studies | rsc.org |
| Zn(II) | Fluorescence Enhancement ("Turn-on") | Probing zinc-finger proteins, neuroscience research | rsc.org |
| Anions | Hydrogen Bonding / Displacement | Detection of pyrophosphate, cyanide | sapub.orgrsc.org |
The fluorescent properties of this compound make it a valuable tool for biological imaging. Research has specifically identified this compound as a high-affinity fluorescent probe for studying the Macrophage Migration Inhibitory Factor (MIF), a cytokine implicated in inflammation and cancer. acs.orgnih.gov
In a comprehensive study, a series of 3-phenyl-7-hydroxycoumarins, including the 2-chloro substituted variant, were synthesized and evaluated for their ability to bind to the MIF tautomerase active site. acs.orgnih.gov The binding of this compound to MIF resulted in a significant quenching of its fluorescence, a property that was leveraged to develop a fluorescence indicator displacement (FID) assay. This assay provides a sensitive method for screening and quantifying new potential MIF inhibitors. Furthermore, the study demonstrated that these coumarin-based probes could interfere with MIF's biological functions, such as inhibiting the proliferation of A549 lung cancer cells, highlighting their utility as cellular probes for cancer research. acs.orgnih.gov
Table 2: Research Findings on this compound as a Cellular Probe
| Property | Finding | Significance | Reference |
|---|---|---|---|
| Target | Macrophage Migration Inhibitory Factor (MIF) | MIF is a key target in inflammation and cancer research. | acs.orgnih.gov |
| Binding Affinity | Exhibits high affinity for the MIF tautomerase active site. | Allows for sensitive detection and competitive binding studies. | acs.orgnih.gov |
| Fluorescence Response | Fluorescence is quenched upon binding to MIF. | Enables the development of a fluorescence indicator displacement (FID) assay. | acs.orgnih.gov |
| Cellular Activity | Inhibits proliferation of A549 lung cancer cells. | Demonstrates its potential as a tool to study MIF's role in cancer cell biology. | acs.orgnih.gov |
Role as Intermediates in Advanced Organic Synthesis
Beyond its direct applications, this compound serves as a valuable intermediate in advanced organic synthesis. The 3-phenylcoumarin (B1362560) scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.govresearchgate.net
The coumarin (B35378) ring system can undergo various chemical transformations, allowing for the synthesis of more complex heterocyclic structures. For example, 3-arylcoumarins can be converted into 2-arylbenzofurans through a copper-catalyzed decarboxylative intramolecular coupling reaction. nih.gov They can also undergo a hydrolysis and decarboxylation cascade to yield o-hydroxystilbenes, which are another class of biologically relevant molecules. nih.gov The presence of the 7-hydroxy and 2-chlorophenyl groups on the specific molecule provides functional handles for further derivatization, enabling the creation of libraries of novel compounds for drug discovery and other applications. nih.govcore.ac.uk
Potential in Materials Science (e.g., Organic Semiconductors, Dyes, Photoreactive Polymers)
The photophysical properties of this compound also suggest its potential in materials science. The extended π-conjugation of the 3-phenylcoumarin system is responsible for its strong absorption and emission in the UV-visible region.
Historically, 3-phenyl-7-hydroxy-coumarin compounds have been patented for use as optical brightening agents, or fluorescent whitening dyes, for synthetic textiles such as polyacrylonitrile (B21495) and polyesters. google.com These dyes absorb invisible ultraviolet light and re-emit it as visible blue light, making the fabric appear whiter and brighter. The specific substitution pattern can be tuned to optimize the absorption/emission wavelengths and improve lightfastness on the polymer material. google.com The inherent fluorescence and chemical stability of this scaffold make it a candidate for incorporation into photoreactive polymers or as a dopant in organic light-emitting diode (OLED) systems, although specific research in these advanced areas for this particular compound is still emerging.
Exploration in Green Chemistry and Sustainable Chemical Processes
The synthesis of coumarin derivatives is an active area of research within green chemistry, which aims to develop more environmentally benign chemical processes. Traditional methods for synthesizing 3-phenylcoumarins often require harsh conditions or multi-step procedures. tandfonline.com
Recent advancements have focused on sustainable methodologies. For example, ultrasound-assisted synthesis has been reported as a highly efficient and rapid green method for preparing 3-aryl coumarins. scirp.org This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields with simpler workup procedures compared to conventional heating methods. scirp.orgresearchgate.net Other green approaches include visible-light-driven copper-catalyzed reactions that can proceed at room temperature. nih.govnih.gov Applying these sustainable principles to the production of this compound can reduce waste, minimize energy consumption, and avoid the use of toxic reagents, aligning its synthesis with the goals of modern, sustainable chemical manufacturing. eurekaselect.com
Q & A
Q. What are the recommended synthetic routes for 3-(2-Chlorophenyl)-7-hydroxychromen-2-one, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via oxidative cyclization of substituted chalcones using thallium(III) nitrate (TTN) in alcoholic solvents. Electron-donating substituents on the phenyl ring favor the formation of isoflavones, while electron-withdrawing groups may lead to aurones. For derivatives, aminomethylation with 2-aminoethanol or similar amines in the presence of formaldehyde produces oxazinone or chromenone derivatives. Optimize yields by:
Q. How can discrepancies in NMR data for substituted chromen-2-one derivatives be resolved?
- Methodological Answer : Contradictions in NMR signals (e.g., unexpected splitting or integration) may arise from tautomerism or dynamic exchange. Strategies include:
- Variable-temperature NMR : Identify tautomeric equilibria (e.g., keto-enol forms) by observing signal coalescence at elevated temperatures.
- 2D NMR (COSY, NOESY) : Confirm proton-proton correlations and spatial proximity of substituents.
- Comparative analysis : Cross-reference with X-ray data (e.g., bond lengths from SHELXL-refined structures) .
Q. What computational and experimental approaches are effective for analyzing electron distribution in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Use software like Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets.
- X-ray Charge Density Analysis : Map electron density distributions using high-resolution crystallographic data refined with SHELXL .
- UV/Vis Spectroscopy : Correlate experimental λmax (e.g., 320–350 nm) with TD-DFT-computed transitions .
Q. How can SHELX software address challenges in refining crystal structures of this compound with twinned data?
- Methodological Answer : SHELXL handles twinned data via:
- HKLF 5 format : Input twin laws (e.g., two-fold rotation) to deconvolute overlapping reflections.
- BASF parameter : Optimize scale factors for twin domains.
- Rigid-body refinement : Initialize with fixed chromenone ring geometry to reduce overfitting .
Q. What in vitro strategies are used to evaluate the bioactivity of this compound?
- Methodological Answer :
- Cytotoxicity Assays : Use MTT or resazurin assays on cancer cell lines (e.g., IC50 determination).
- Antiviral Testing : Measure EC50 values via plaque reduction assays (e.g., HIV-1 inhibition ).
- Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) to quantify efficacy thresholds.
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data for structurally similar chromenones?
- Methodological Answer : Discrepancies may stem from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., –Cl) enhance membrane permeability but reduce solubility.
- Assay conditions : Varying serum concentrations or incubation times affect compound stability.
- Metabolic interference : Use LC-MS to identify degradation products in cell media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
